2-butyl-N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BUTYL-N-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that features a tetrazole ring, a furan ring, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BUTYL-N-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The furan ring can be introduced via a Friedel-Crafts acylation reaction, followed by chlorination to introduce the dichlorophenyl group. The final step involves coupling the furan and tetrazole rings under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that are environmentally benign and cost-effective is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-BUTYL-N-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines.
Scientific Research Applications
2-BUTYL-N-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-BUTYL-N-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-BUTYL-N-{[5-(2,5-DICHLOROPHENYL)THIAZOL-2-YL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE
- 2-BUTYL-N-{[5-(2,5-DICHLOROPHENYL)PYRIDIN-2-YL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE
Uniqueness
Compared to similar compounds, 2-BUTYL-N-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H17Cl2N5O |
---|---|
Molecular Weight |
366.2 g/mol |
IUPAC Name |
2-butyl-N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]tetrazol-5-amine |
InChI |
InChI=1S/C16H17Cl2N5O/c1-2-3-8-23-21-16(20-22-23)19-10-12-5-7-15(24-12)13-9-11(17)4-6-14(13)18/h4-7,9H,2-3,8,10H2,1H3,(H,19,21) |
InChI Key |
GABDVSDEVZHRCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1N=C(N=N1)NCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.